3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with benzoyl, benzyl, and difluoro substituents, making it a unique and potentially valuable molecule for various applications.
Properties
IUPAC Name |
3-benzoyl-1-benzyl-6,8-difluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-11-18-21(20(25)12-17)26(13-15-7-3-1-4-8-15)14-19(23(18)28)22(27)16-9-5-2-6-10-16/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHLDMUVPGALHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzoylation and Benzylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolin-4-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Nalidixic Acid: An older quinolone antibiotic with a different substitution pattern.
Ofloxacin: Another fluoroquinolone with a similar core structure but different functional groups.
Uniqueness
3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of benzoyl, benzyl, and difluoro substituents, which may confer distinct biological activities and chemical properties compared to other quinolones.
Biological Activity
3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is with a molecular weight of 375.4 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-benzoyl-1-benzyl-6,8-difluoroquinolin-4-one |
| CAS Number | 931313-56-3 |
| Molecular Weight | 375.4 g/mol |
The exact mechanism of action for 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in DNA replication and protein synthesis. This interaction may lead to antimicrobial and anticancer effects by inhibiting critical cellular processes.
Antimicrobial Activity
Research indicates that quinolone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one can inhibit the growth of various bacterial strains. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication.
Anticancer Activity
Quinolones have also been studied for their anticancer potential. Some studies suggest that 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function. For example:
- Case Study : A study demonstrated that similar quinolone compounds exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 and HeLa), indicating effective cytotoxicity.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| DNA gyrase | Competitive | 5.0 |
| Topoisomerase IV | Noncompetitive | 10.0 |
Research Findings
Recent studies have focused on optimizing the structure of quinolone derivatives to enhance their biological activity:
- Lead Optimization : Research has shown that modifications to the benzyl or benzoyl groups can significantly enhance potency against specific targets.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in cancer progression and microbial resistance.
Q & A
Q. What are the recommended synthetic routes for 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via microwave-assisted cyclization of substituted 2′-aminochalcone precursors. A validated protocol involves:
- Catalyst: Indium(III) chloride (20 mol%) as a Lewis acid to promote intramolecular cyclization.
- Solvent: Solvent-free conditions under microwave irradiation (360 W, 5 minutes).
- Precursor: (E)-1-(2-aminophenyl)-3-(substituted quinolinyl)prop-2-en-1-one derivatives.
- Yield Optimization: Pre-adsorption of the catalyst on silica gel improves reaction homogeneity and yield (63% reported for analogous dihydroquinolinones) .
- Purification: Crystallization from CH₂Cl₂/di-isopropylether mixtures ensures high purity.
| Parameter | Condition |
|---|---|
| Catalyst Loading | 20 mol% InCl₃ |
| Irradiation Time | 5 minutes |
| Solvent | None (microwave-assisted) |
| Yield | ~63% (analogous structures) |
Q. How can the structural integrity of 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one be confirmed?
Methodological Answer: Use a multi-technique approach:
- X-ray Crystallography: Resolves dihedral angles (e.g., 57.84° between aromatic rings in analogs) and π-π stacking interactions (centroid distances ~3.94 Å) .
- NMR Spectroscopy: ¹H/¹³C-NMR identifies substituent effects (e.g., fluorine-induced deshielding).
- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns. Cross-validation with computational models (DFT-optimized geometries) enhances reliability.
Q. What role do the fluorine substituents at positions 6 and 8 play in the compound’s electronic properties?
Methodological Answer: Fluorine’s electron-withdrawing nature:
- Reduces Electron Density: Stabilizes the quinolinone core via inductive effects, altering reactivity in electrophilic substitutions.
- Enhances Hydrogen Bonding: Fluorine can participate in weak H-bonding with biological targets, as seen in analogs with improved binding affinity .
- Spectroscopic Impact: Causes distinct ¹⁹F-NMR shifts (~-120 to -150 ppm for difluoro groups).
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one?
Methodological Answer:
- Molecular Docking: Use software (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., kinases).
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate models against crystallographic data (e.g., π-stacking distances from X-ray structures) .
Q. How should contradictory data on the compound’s bioactivity be resolved?
Methodological Answer: Follow a systematic protocol:
- Purity Verification: Use HPLC (≥95% purity threshold) and ¹H-NMR to rule out impurities.
- Assay Reproducibility: Test under standardized conditions (pH, temperature, solvent).
- Structural Analog Comparison: Benchmark against fluorinated quinolinones with well-characterized activities .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., fluorine’s role in cytotoxicity).
Q. What strategies address solubility challenges in in vitro assays for this compound?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Pro-drug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the benzyl position.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (size ~100 nm, PDI <0.2). Monitor stability via dynamic light scattering (DLS) and UV-Vis spectroscopy.
Q. How can substituent effects on the quinolinone core be systematically studied?
Methodological Answer:
- SAR Studies: Synthesize analogs with varying substituents (e.g., Cl, CF₃ at position 6/8).
- Electrochemical Analysis: Cyclic voltammetry to compare redox potentials (ΔEp <50 mV for reversible systems).
- Crystallographic Comparison: Overlay X-ray structures to quantify steric/electronic perturbations .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for kinase inhibition.
- Root Cause: Variability in assay conditions (e.g., ATP concentration, enzyme isoforms).
- Resolution:
- Use recombinant enzymes from a single source (e.g., Sigma-Aldrich).
- Normalize data to a reference inhibitor (e.g., staurosporine).
- Validate with orthogonal assays (e.g., SPR binding kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
